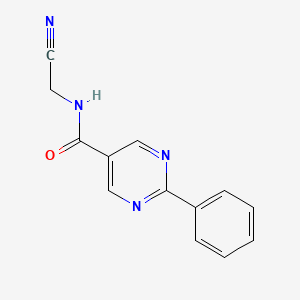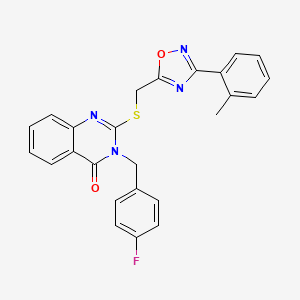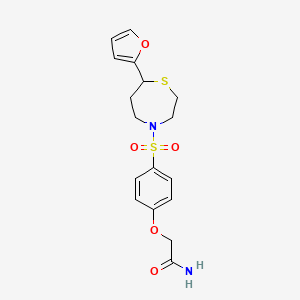![molecular formula C21H21NO6S B2652464 2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid CAS No. 1343794-31-9](/img/structure/B2652464.png)
2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid” is a chemical compound with the CAS Number: 1343794-31-9 . It has a molecular weight of 415.47 . The IUPAC name of the compound is { (1,1-dioxidotetrahydro-3-thienyl) [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C21H21NO6S/c23-20 (24)11-22 (14-9-10-29 (26,27)13-14)21 (25)28-12-19-17-7-3-1-5-15 (17)16-6-2-4-8-18 (16)19/h1-8,14,19H,9-13H2, (H,23,24) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the current data.科学的研究の応用
Heterobifunctional Cross-linking Reagents
One significant application of this chemical structure is in the synthesis of heterobifunctional cross-linking reagents. These reagents are used for coupling peptides to liposomes, which is a crucial technique in immunization strategies employing synthetic peptides. The study by Frisch, Boeckler, and Schuber (1996) highlights the synthesis of thiol-reactive heterobifunctional reagents and their phospholipid amide derivatives, designed for incorporation into liposomal constructs. The hydrophilic polyoxyethylene chains introduced by these reagents are intended to enhance accessibility and reduce intrinsic immunogenicity, potentially overcoming challenges such as carrier-induced epitopic suppression Frisch, B., Boeckler, C., & Schuber, F. (1996).
Surfactants for Carbon Nanotubes
Another application is found in the dispersion of carbon nanotubes (CNTs). Cousins et al. (2009) explored the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for CNTs. These surfactants were further converted into enzymatically activated CNT surfactants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This development is significant for the practical application of CNTs in various fields, including materials science and biotechnology Cousins, B., Das, A., Sharma, R., Li, Y., Mcnamara, J., Hillier, I. H., Kinloch, I., & Ulijn, R. (2009).
Protective Groups in Peptide Synthesis
Furthermore, the compound has applications in peptide synthesis, particularly as a protective group. Johnson, Quibell, Owen, and Sheppard (1993) demonstrated the use of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives as intermediates for preparing peptides with reversibly protected peptide bonds. This method aids in preventing interchain association during solid-phase peptide synthesis, a critical factor in synthesizing "difficult sequences" Johnson, T., Quibell, M., Owen, D., & Sheppard, R. (1993).
Synthesis of Carbonylated Peptides
Waliczek, Kijewska, Stefanowicz, and Szewczuk (2015) explored an efficient method for the solid-phase synthesis of carbonylated peptides. This research involved the design and synthesis of a fully protected derivative of a novel unnatural amino acid, demonstrating the synthesis of peptides containing an oxidatively modified residue. Such advancements are vital for understanding oxidative modifications in peptides related to various diseases Waliczek, M., Kijewska, M., Stefanowicz, P., & Szewczuk, Z. (2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S/c23-20(24)11-22(14-9-10-29(26,27)13-14)21(25)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOCQRRBWOTDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2652381.png)


![methyl 3-(N-methyl-N-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)sulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2652385.png)


![Methyl 3-({[4-(2-furoyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2652389.png)


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2652396.png)



